Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 439944-71-5
VCID: VC4326028
InChI: InChI=1S/C10H14N2O4/c1-15-10(14)12-4-2-7(3-5-12)8-6-9(13)11-16-8/h6-7H,2-5H2,1H3,(H,11,13)
SMILES: COC(=O)N1CCC(CC1)C2=CC(=O)NO2
Molecular Formula: C10H14N2O4
Molecular Weight: 226.232

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

CAS No.: 439944-71-5

Cat. No.: VC4326028

Molecular Formula: C10H14N2O4

Molecular Weight: 226.232

* For research use only. Not for human or veterinary use.

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate - 439944-71-5

Specification

CAS No. 439944-71-5
Molecular Formula C10H14N2O4
Molecular Weight 226.232
IUPAC Name methyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C10H14N2O4/c1-15-10(14)12-4-2-7(3-5-12)8-6-9(13)11-16-8/h6-7H,2-5H2,1H3,(H,11,13)
Standard InChI Key QWHNZNGBLKDLEL-UHFFFAOYSA-N
SMILES COC(=O)N1CCC(CC1)C2=CC(=O)NO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two primary components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle known for its conformational flexibility and bioavailability-enhancing properties.

  • 3-Hydroxyisoxazole moiety: A five-membered aromatic ring containing oxygen and nitrogen atoms, which contributes to hydrogen bonding capabilities and metal coordination .

The methyl ester group at the piperidine nitrogen enhances metabolic stability, while the hydroxyl group on the isoxazole ring provides a site for further functionalization. This balance of hydrophilicity and lipophilicity (logP1.2\log P \sim 1.2) suggests moderate membrane permeability, a critical factor for intracellular target engagement .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number439944-71-5
Molecular FormulaC10H14N2O4\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight226.23 g/mol
Purity≥98% (HPLC)
Storage Conditions-20°C, desiccated

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically follows a convergent strategy:

  • Piperidine functionalization: Introduction of the isoxazole group via nucleophilic aromatic substitution or cycloaddition reactions.

  • Esterification: Protection of the piperidine nitrogen with a methyl carbonate group using methyl chloroformate under basic conditions.

A representative pathway involves:

  • Step 1: Condensation of ethyl 3-(piperidin-4-yl)acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring.

  • Step 2: Methylation of the piperidine nitrogen using methyl chloroformate in the presence of triethylamine .

Analytical Validation

Critical quality control measures include:

  • HPLC: Confirms purity ≥98% through reverse-phase chromatography (C18 column, acetonitrile/water gradient).

  • 1H^1\text{H}-NMR: Characteristic signals at δ 6.3 ppm (isoxazole C-H) and δ 3.7 ppm (methyl ester OCH3_3) .

Applications in Targeted Protein Degradation

Role in PROTAC Design

As a protein degrader building block, this compound serves as a ligand for E3 ubiquitin ligases in PROTAC systems. Its 3-hydroxyisoxazole group mimics natural ligase-binding motifs, enabling recruitment of ubiquitination machinery to disease-causing proteins.

Mechanism of Action:

  • Ternary complex formation: The compound binds both the target protein and an E3 ligase (e.g., VHL or CRBN).

  • Ubiquitination: The ligase transfers ubiquitin molecules to the target, marking it for proteasomal degradation.

Advantages Over Traditional Inhibitors

  • Catalytic activity: A single PROTAC molecule can degrade multiple target proteins.

  • Targeting "undruggable" proteins: Effective against transcription factors and scaffold proteins lacking enzymatic activity.

Pharmacological Considerations

Bioactivity Profiling

While detailed biological data remains proprietary, structural analogs demonstrate:

  • Autotaxin inhibition: IC50_{50} values in the low micromolar range for related isoxazole-piperidine hybrids.

  • Anti-inflammatory effects: Suppression of lysophosphatidic acid (LPA) signaling in cellular models .

ADMET Profiles

Predicted properties using in silico tools (SwissADME):

  • Absorption: Moderate intestinal permeability (Caco-2 PappP_{\text{app}} = 12 × 106^{-6} cm/s).

  • Metabolism: Susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies for oral delivery.

Future Directions

Structure-Activity Relationship (SAR) Optimization

  • Piperidine substitution: Introducing 4-methyl groups to modulate steric effects and binding kinetics.

  • Isoxazole derivatization: Exploring O-alkylation to improve metabolic stability.

Clinical Translation Challenges

  • Oral bioavailability: Requires co-administration with cytochrome P450 inhibitors to mitigate first-pass metabolism.

  • Target validation: CRISPR screening needed to confirm on-target degradation effects.

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